2-(4-Bromo-2,3-difluorophenoxy)acetic acid physical properties
2-(4-Bromo-2,3-difluorophenoxy)acetic acid physical properties
2-(4-Bromo-2,3-difluorophenoxy)acetic Acid: Physicochemical Profiling and Application Workflows in Drug Discovery
Executive Summary
2-(4-Bromo-2,3-difluorophenoxy)acetic acid (CAS: 2470439-37-1) is a highly functionalized, halogenated aromatic building block[1]. Characterized by its electron-deficient phenoxy core, this compound is strategically utilized in advanced pharmaceutical pipelines, most notably in the synthesis of ClC-1 ion channel inhibitors targeted at reversing drug-induced neuromuscular blockade and treating neuromuscular disorders[2]. This whitepaper delineates the compound's physical properties, the causality behind its chemical behavior, and the self-validating protocols required for its synthesis and analytical characterization.
Structural and Physicochemical Profiling
The molecular architecture of 2-(4-bromo-2,3-difluorophenoxy)acetic acid features a carboxylic acid moiety linked via an ether bridge to a benzene ring substituted with two fluorine atoms (positions 2 and 3) and one bromine atom (position 4).
Causality of Physicochemical Behavior
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Acidity (pKa) Modulation: The baseline pKa of unsubstituted [3]. However, the inductive electron-withdrawing effect (-I) of the halogens propagates through the ether oxygen, significantly stabilizing the resulting carboxylate anion. By drawing parallels to[4], the combined electronegativity of the ortho/meta fluorines and the para bromine in this compound depresses the pKa further, predicting a highly acidic pKa in the range of 2.4 to 2.6.
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Solubility and Lipophilicity: The heavy halogenation increases the compound's lipophilicity (LogP), rendering it sparingly soluble in unbuffered water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions (where it forms a water-soluble carboxylate salt).
Table 1: Key Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-(4-Bromo-2,3-difluorophenoxy)acetic acid |
| CAS Registry Number | 2470439-37-1[1] |
| Molecular Formula | C8H5BrF2O3[5] |
| Molecular Weight | 267.02 g/mol [5] |
| Predicted pKa | ~2.4 - 2.6 (Stronger acid than standard phenoxyacetic acids) |
| Precursor | [6] |
Synthesis and Mechanistic Causality
The standard synthesis of 2-(4-bromo-2,3-difluorophenoxy)acetic acid relies on a bimolecular nucleophilic substitution (SN2) reaction. The precursor, 4-bromo-2,3-difluorophenol, is reacted with chloroacetic acid (or bromoacetic acid) in the presence of a base.
The Causality of Solvent and Base Selection: Because the 4-bromo-2,3-difluoro substitution heavily depletes the electron density of the phenoxide anion, it acts as a relatively weak nucleophile. To overcome this kinetic barrier, the reaction necessitates a strong base (e.g., K2CO3) and a polar aprotic solvent (such as DMF). DMF strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, maximizing its ability to attack the electrophilic alpha-carbon of the chloroacetic acid.
Figure 1: SN2 synthesis pathway. The polar aprotic solvent (DMF) maximizes phenoxide nucleophilicity.
Step-by-Step Synthesis & Isolation Protocol
This protocol is designed as a self-validating system; the product will only precipitate if the correct covalent linkages and pH thresholds are achieved.
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Deprotonation: Dissolve 1.0 eq of 4-bromo-2,3-difluorophenol[6] in anhydrous DMF. Add 2.5 eq of anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
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Alkylation: Slowly add 1.2 eq of chloroacetic acid. Elevate the temperature to 80°C and stir for 12 hours.
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Quenching: Cool the reaction to room temperature and dilute with distilled water. At this stage, the product exists as a water-soluble potassium salt. Wash the aqueous layer with ethyl acetate to remove unreacted phenol.
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Self-Validating Acidification: Slowly add 2M HCl to the aqueous layer until the pH reaches 2.0. Validation checkpoint: Because the predicted pKa is ~2.5, the solution must drop below this threshold to protonate the carboxylate. A sudden, copious precipitation of white/off-white solid confirms the successful formation of the free carboxylic acid.
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Recovery: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the final product.
Analytical Characterization Protocol
To ensure high structural fidelity for downstream pharmaceutical integration, orthogonal analytical methods (LC-MS and NMR) are required.
Figure 2: Orthogonal analytical workflow. ESI- mode exploits the carboxylic acid's low pKa.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Methodology: Utilize Electrospray Ionization in Negative Mode (ESI-).
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Causality & Validation: Carboxylic acids readily deprotonate, making ESI- the optimal choice. The presence of a single bromine atom provides a distinct, self-validating isotopic signature. The mass spectrum must display a 1:1 intensity doublet at m/z 265 ([M-H]⁻ for ⁷⁹Br) and m/z 267 ([M-H]⁻ for ⁸¹Br) , confirming both the molecular weight (267 Da)[1] and the halogen identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Methodology: Acquire ¹H and ¹⁹F NMR spectra using DMSO-d6 as the solvent.
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Causality & Validation: The highly polar DMSO-d6 disrupts hydrogen bonding, allowing for clear resolution of the carboxylic acid proton (typically appearing as a broad singlet >12 ppm). The aromatic protons will exhibit complex splitting patterns (multiplets) due to scalar coupling with the adjacent fluorine atoms ( JHF ). The ¹⁹F NMR must show two distinct fluorine environments, validating the 2,3-difluoro substitution pattern on the aromatic ring.
References
- Title: US20190183834A1 - Compounds For The Treatment Of Neuromuscular Disorders Source: Google Patents URL
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Title : 2-(4-bromo-2,3-difluorophenoxy)acetic acid - C8H5BrF2O3 Source : Chem-Space URL :[Link]
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Title : 2,4-D in freshwater and marine water Source : Water Quality Australia URL :[Link]
Sources
- 1. 2-(4-bromo-2,3-difluorophenoxy)acetic acid - C8H5BrF2O3 | CSSS00119733545 [chem-space.com]
- 2. US20190183834A1 - Compounds For The Treatment Of Neuromuscular Disorders - Google Patents [patents.google.com]
- 3. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
- 4. 2,4-D in freshwater and marine water [waterquality.gov.au]
- 5. 1699947-82-4|2-(5-Bromo-2,3-difluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 6. H26369.06 [thermofisher.com]
